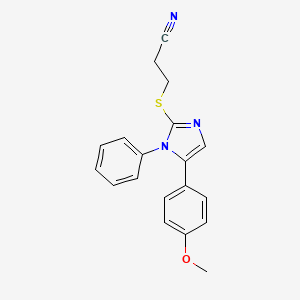
3-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)propanenitrile, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research applications.
Scientific Research Applications
Spectroscopic and Quantum Chemical Studies
The molecule underwent spectroscopic and quantum chemical analysis to determine its molecular structure and biological applications, such as antimicrobial activity. Molecular docking was used to study the interaction with different proteins, providing insight into the molecule's biological activity (Viji et al., 2020).
Corrosion Inhibition
Derivatives of the molecule were synthesized and characterized for their corrosion inhibition potential. The derivatives showed strong adsorption and served as mixed types of corrosion inhibitors. The study highlighted the method's advantages, such as being safe, economical, and yielding excellent results (Prashanth et al., 2021).
Synthesis and Evaluation in Neurological Disorders
The compound underwent selective labeling and evaluation as a potential tool for detecting Alzheimer's disease prior to amyloid β aggregation. However, it was determined that the compound does not permeate the blood-brain barrier, suggesting its therapeutic effects might not involve inhibiting central nervous system enzymes (Brooks et al., 2015).
Spectral Characterization and Biological Studies
The compound was characterized by spectral analysis and evaluated for its biological properties. The imidazole nitrogen present in the molecule contributes to its biological and pharmaceutical importance, and the compound demonstrated antimicrobial and anticancer activities (Ramanathan, 2017).
Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common moiety in many biologically active compounds. Imidazole derivatives are known to interact with various targets, including enzymes and receptors, depending on their specific substitutions .
Mode of action
The exact mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might act as an inhibitor, altering the enzyme’s activity. The presence of a thioether and nitrile groups could potentially be involved in interactions with the target .
Biochemical pathways
Without specific information on the compound’s target, it’s challenging to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to influence a variety of pathways, including inflammatory and metabolic pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. The presence of a methoxy group might enhance the compound’s lipophilicity, potentially affecting its absorption and distribution .
Result of action
The cellular and molecular effects would depend on the specific target and mode of action. For example, if the compound acts as an enzyme inhibitor, it could lead to decreased production of a specific metabolite .
Action environment
Various factors can influence a compound’s action, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability and activity might be affected by the oxidative state of the cellular environment .
properties
IUPAC Name |
3-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-23-17-10-8-15(9-11-17)18-14-21-19(24-13-5-12-20)22(18)16-6-3-2-4-7-16/h2-4,6-11,14H,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIDGMFDQKVBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

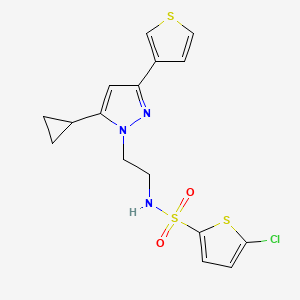

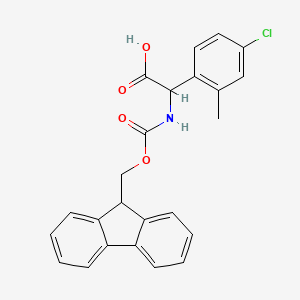
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2489468.png)
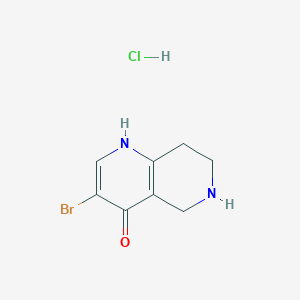

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)
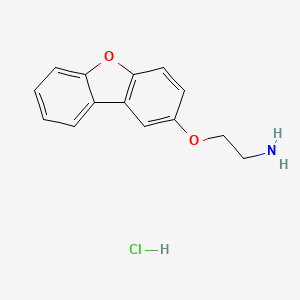
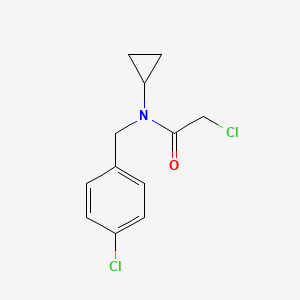
![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)

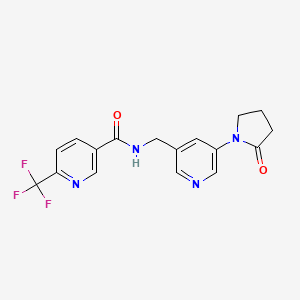
![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)
![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)